
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide: is a chemical compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tetrahydroisoquinoline moiety fused with a benzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Scientific Research Applications
N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide can be compared with other similar compounds, such as:
N-(5,6,7,8-Tetrahydroisoquinolin-3-yl)benzamide: This compound lacks the methano bridge present in N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide, leading to differences in its chemical and biological properties.
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)acetamide:
The uniqueness of N-(5,6,7,8-Tétrahydro-5,8-méthanoisoquinoléin-3-yl)benzamide lies in its specific structure, which imparts distinct chemical and biological properties .
Méthodes De Préparation
The synthesis of N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide can be compared with other similar compounds, such as:
N-(5,6,7,8-Tetrahydroisoquinolin-3-yl)benzamide: This compound lacks the methano bridge present in this compound, leading to differences in its chemical and biological properties.
N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)acetamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
105275-08-9 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(4-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-5-yl)benzamide |
InChI |
InChI=1S/C17H16N2O/c20-17(11-4-2-1-3-5-11)19-16-9-14-12-6-7-13(8-12)15(14)10-18-16/h1-5,9-10,12-13H,6-8H2,(H,18,19,20) |
Clé InChI |
MHVOXYVUYYQFMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3=CC(=NC=C23)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


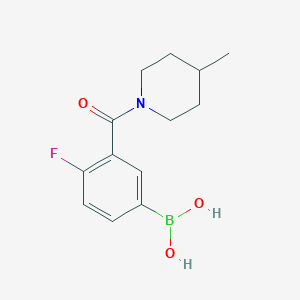

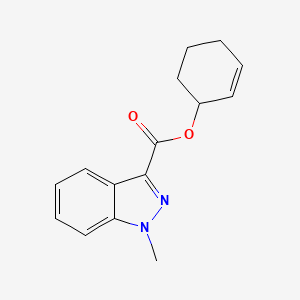
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
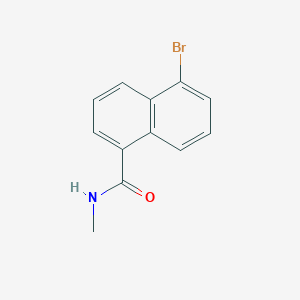

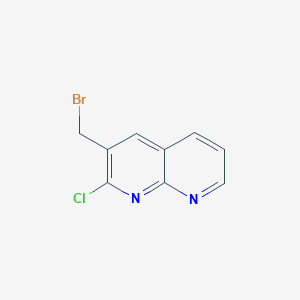
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
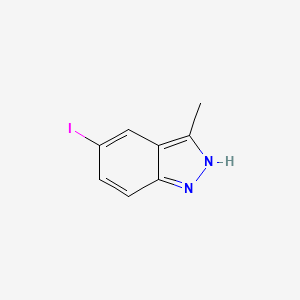
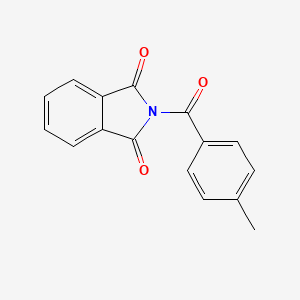
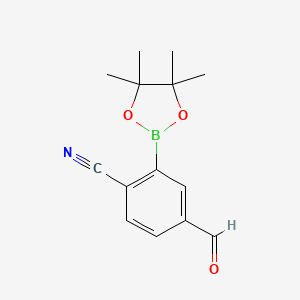
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
